molecular formula C15H17N5OS B606567 Cdc7-IN-7c CAS No. 1330781-04-8

Cdc7-IN-7c

Numéro de catalogue: B606567
Numéro CAS: 1330781-04-8
Poids moléculaire: 315.39
Clé InChI: MUYIKPWUBQUQAV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Cdc7-IN-7c is a highly potent, selective and time-dependent Cdc7 kinase inhibitor.

Applications De Recherche Scientifique

Efficacy in Cancer Models

Numerous studies have demonstrated the anti-cancer efficacy of Cdc7 inhibitors, including Cdc7-IN-7c. Below is a summary of key findings from various research studies:

Cancer Type Study Findings Reference
Pancreatic Cancer High expression of Cdc7 was linked to poor prognosis; inhibition led to significant apoptosis in cell lines (Capan-1 and PANC-1).
Small Cell Lung Cancer Silencing or inhibiting Cdc7 improved the efficacy of chemotherapy agents like DDP and VP16, indicating a synergistic effect.
Ovarian and Lung Cancer Novel inhibitors showed potent anti-proliferative effects and induced apoptosis across multiple cancer cell lines.
Breast Cancer Inhibition resulted in significant growth arrest and apoptosis across various breast cancer cell lines.

Pancreatic Adenocarcinoma

In a study involving 73 patients with pancreatic adenocarcinoma, high levels of Cdc7 were associated with tumor aggressiveness. The use of siRNA to knock down Cdc7 expression resulted in marked apoptotic cell death, demonstrating the therapeutic potential of targeting this kinase .

Chemotherapy Resistance

Research highlighted that inhibiting Cdc7 can enhance the effectiveness of conventional chemotherapy in resistant small cell lung cancer models. The combination treatment led to increased apoptosis rates compared to chemotherapy alone, suggesting that targeting Cdc7 may overcome resistance mechanisms .

Combination Therapies

Cdc7 inhibitors have shown promise when used alongside other targeted therapies. For instance, combining Cdc7 inhibitors with DNA damage response agents led to enhanced anti-tumor effects in preclinical models, indicating potential for clinical application .

Propriétés

Numéro CAS

1330781-04-8

Formule moléculaire

C15H17N5OS

Poids moléculaire

315.39

Nom IUPAC

6-(3-Methyl-1H-pyrazol-4-yl)-2-(pyrrolidin-1-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one

InChI

InChI=1S/C15H17N5OS/c1-9-10(7-16-19-9)12-6-11-14(22-12)15(21)18-13(17-11)8-20-4-2-3-5-20/h6-7H,2-5,8H2,1H3,(H,16,19)(H,17,18,21)

Clé InChI

MUYIKPWUBQUQAV-UHFFFAOYSA-N

SMILES

O=C1C2=C(C=C(C3=CNN=C3C)S2)N=C(CN4CCCC4)N1

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

Cdc7-IN-7c;  Cdc7 IN 7c;  Cdc7IN7c;  Cdc7 inhibitor 7c;  Cdc7 inhibitor-7c; 

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cdc7-IN-7c
Reactant of Route 2
Reactant of Route 2
Cdc7-IN-7c
Reactant of Route 3
Reactant of Route 3
Cdc7-IN-7c
Reactant of Route 4
Cdc7-IN-7c
Reactant of Route 5
Reactant of Route 5
Cdc7-IN-7c
Reactant of Route 6
Reactant of Route 6
Cdc7-IN-7c

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.